REACTION_CXSMILES
|
[F:1][C:2]1[C:7](F)=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[Na].CC[O:16]CC>CO>[F:9][C:6]1[CH:5]=[C:4]([OH:16])[C:3]([N+:10]([O-:12])=[O:11])=[C:2]([F:1])[CH:7]=1 |^1:12|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The solution was stirred until all starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was consumed (˜2 h)
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow residue (4.65 g)
|
Type
|
ADDITION
|
Details
|
To the solution of the yellow residue in dichloromethane (140 ml) was added boron tribromide (1M in dichloromethane, 40 ml)
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Water was then added
|
Type
|
STIRRING
|
Details
|
the solution stirred for further 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the water phase was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brownish residue
|
Type
|
WASH
|
Details
|
washed with 2M sodium hydroxide and water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica gel with EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=C(C1)F)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.42 mmol | |
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |